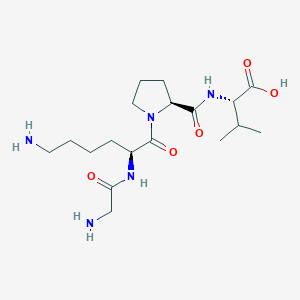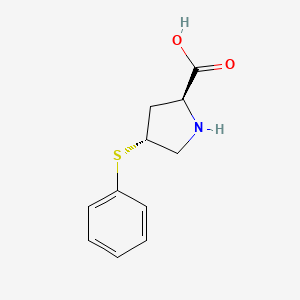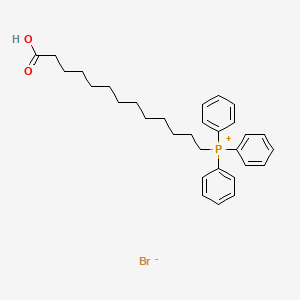![molecular formula C15H23NO B12549664 3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol CAS No. 669763-19-3](/img/structure/B12549664.png)
3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol is a phenolic compound with a complex structure, featuring a pyrrolidine ring attached to a phenol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol can be achieved through several synthetic routes. One common method involves the condensation of 3-ethylphenol with a suitable pyrrolidine derivative under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and minimize by-products. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial production.
化学反応の分析
Types of Reactions
3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group may yield quinones, while substitution reactions can produce a variety of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of 3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidine ring may enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
3-ethylphenol: A simpler phenolic compound with similar chemical properties.
2-[(3S)-1-propylpyrrolidin-3-yl]phenol: A related compound with a similar structure but lacking the ethyl group.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, which are widely studied for their biological activities.
Uniqueness
3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol is unique due to the combination of its phenolic and pyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
特性
CAS番号 |
669763-19-3 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC名 |
3-ethyl-2-[(3S)-1-propylpyrrolidin-3-yl]phenol |
InChI |
InChI=1S/C15H23NO/c1-3-9-16-10-8-13(11-16)15-12(4-2)6-5-7-14(15)17/h5-7,13,17H,3-4,8-11H2,1-2H3/t13-/m1/s1 |
InChIキー |
FQSQUTHNAXNRPQ-CYBMUJFWSA-N |
異性体SMILES |
CCCN1CC[C@H](C1)C2=C(C=CC=C2O)CC |
正規SMILES |
CCCN1CCC(C1)C2=C(C=CC=C2O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)

![3,3-Dimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12549588.png)
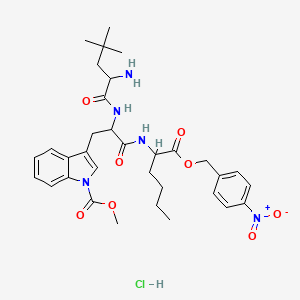
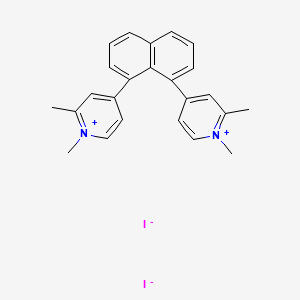
![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)
![2-Methoxy-6,6,6a-trimethylhexahydro-2H-cyclopenta[b]furan](/img/structure/B12549605.png)
![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)
![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
![N-[(3S)-5-oxo-4,4-dipropyloxolan-3-yl]but-3-enamide](/img/structure/B12549642.png)
